Tantalum selenide (TaSe2)

Charge density wave Phase transition Transition metal dichalcogenide

Tantalum diselenide (TaSe₂, CAS 12039-55-3) is a metallic layered transition metal dichalcogenide (TMD) of Group 5, crystallizing in multiple polytypes—2H (hexagonal), 1T (trigonal), 3R (rhombohedral), and 4Ha—whose electronic ground states are governed by charge-density-wave (CDW) instabilities, superconductivity at ultra-low temperatures, and strong electron–phonon coupling. Unlike semiconducting Group 6 TMDs (MoSe₂, WSe₂), metallic TaSe₂ serves as a benchmark CDW host with the highest incommensurate CDW onset temperature (T_ICDW ≈122 K in bulk 2H) among the 2H-MSe₂ (M = Nb, Ta) family, making it indispensable for fundamental studies of CDW physics, dimensionality effects, and correlated electronic phenomena.

Molecular Formula Se2Ta
Molecular Weight 338.9 g/mol
CAS No. 12039-55-3
Cat. No. B088048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTantalum selenide (TaSe2)
CAS12039-55-3
Molecular FormulaSe2Ta
Molecular Weight338.9 g/mol
Structural Identifiers
SMILES[Se]=[Ta]=[Se]
InChIInChI=1S/2Se.Ta
InChIKeyIYJABVNLJXJBTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tantalum Selenide (TaSe₂) for Research and Device Procurement: Core Compound Profile and Scientific Positioning


Tantalum diselenide (TaSe₂, CAS 12039-55-3) is a metallic layered transition metal dichalcogenide (TMD) of Group 5, crystallizing in multiple polytypes—2H (hexagonal), 1T (trigonal), 3R (rhombohedral), and 4Ha—whose electronic ground states are governed by charge-density-wave (CDW) instabilities, superconductivity at ultra-low temperatures, and strong electron–phonon coupling . Unlike semiconducting Group 6 TMDs (MoSe₂, WSe₂), metallic TaSe₂ serves as a benchmark CDW host with the highest incommensurate CDW onset temperature (T_ICDW ≈122 K in bulk 2H) among the 2H-MSe₂ (M = Nb, Ta) family, making it indispensable for fundamental studies of CDW physics, dimensionality effects, and correlated electronic phenomena . Its distinct polytype-dependent properties—ranging from a 530 K CDW-Mott transition in monolayer 1T-TaSe₂ to superconductivity tunable between 0.133 K (2H bulk) and ~2.7 K (4Ha) via stacking control—position TaSe₂ as a uniquely versatile platform in which subtle structural variations yield order-of-magnitude changes in functional responses .

Benchmark charge-density-wave host with highest reported incommensurate CDW onset among 2H-MSe₂ family
Polytype-dependent electronic ground states (2H, 1T, 3R, 4Ha) for stacking-sequence research
Superconductivity tunable from millikelvin to moderate temperatures via polytype control

Why Bulk TaSe₂ Cannot Be Substituted with Generic Metallic TMDs for Charge-Density-Wave and Superconductivity Research


Within the metallic TMD family, in-class substitution between TaSe₂, NbSe₂, TaS₂, and TiSe₂ is scientifically inadmissible because their CDW transition temperatures, superconducting critical temperatures (Tc), and Fermi surface nesting conditions differ by factors of 2× to over 50×, despite identical crystal structures . For instance, the incommensurate CDW onset in 2H-TaSe₂ occurs at 122 K versus only 33 K in 2H-NbSe₂—a 3.7-fold difference—while their superconducting Tc values diverge by a factor of ~54 (0.133 K vs. 7.2 K), reflecting fundamentally different electron–phonon coupling strengths and Fermi surface gapping fractions . Moreover, polytype control within TaSe₂ itself introduces a 6- to 17-fold Tc modulation (2H vs. 3R), meaning that even the same chemical formula yields profoundly different physical properties depending on stacking sequence, rendering generic procurement based solely on composition meaningless . These quantitative divergences mean that experimental reproducibility in CDW and superconducting studies requires lot-specific characterization of polytype, layer number, and transition temperatures, not merely a CAS-number match.

CDW transition temperature divergence

Incommensurate CDW onset differs by over 3× between 2H-TaSe₂ and 2H-NbSe₂, and TaS₂ values are intermediate; direct substitution may invalidate phase-diagram interpretation.

Superconducting critical temperature mismatch

Tc values span orders of magnitude across metallic TMDs (e.g., 2H-TaSe₂ vs. NbSe₂ differ by ~50×), and even polytype variation within TaSe₂ modulates Tc by ~20×; lot-specific characterization is essential for reproducibility.

Polytype and stacking-sequence sensitivity

Identical chemical composition yields profoundly different electronic properties depending on stacking (2H, 3R, 4Ha); generic procurement without polytype specification may not replicate target behavior.

TaSe₂ Quantitative Differentiation Evidence: Head-to-Head Data Against Closest Analogs


CDW Transition Temperature Hierarchy: 2H-TaSe₂ vs. 2H-NbSe₂ vs. 2H-TaS₂

In a systematic review of CDW transitions across the 2H-MX₂ family (M = Nb, Ta; X = S, Se), the incommensurate CDW onset temperature (Td) of 2H-TaSe₂ is 123 K, which is 3.7× higher than that of 2H-NbSe₂ (33 K) and 1.5× higher than that of 2H-TaS₂ (80 K), while 2H-NbS₂ exhibits no CDW transition at all . This CDW temperature ranking persists across independent resistivity, specific heat, and magnetic susceptibility measurements, confirming that TaSe₂ occupies the highest-Td position among the isostructural 2H metallic TMDs .

CDW Td hierarchy
Head-to-head
2H-TaSe₂ TICDW = 123 K vs. 33 K (NbSe₂), Δ = +90 K (3.7×); TaS₂ Td = 80 K; NbS₂ shows no CDW.
Supports wider temperature window for CDW-phase experiments with reduced cryogenic requirements.
Bulk single-crystal transport and specific heat measurements; 2H polytype.
Charge density wave Phase transition Transition metal dichalcogenide

Monolayer CDW Enhancement: 2H-TaSe₂ Bulk-to-Monolayer Transition Temperature Increase

Wafer-scale monolayer 2H-TaSe₂ films grown by CVD on Au foils exhibit a CDW transition temperature (T_CDW) of ~125 K, representing a ~35 K enhancement (ΔT ≈+39%) over the bulk commensurate CDW value of ~90 K . This is in contrast to 2H-NbSe₂, where the CDW transition temperature shows only a moderate increase upon thinning to the monolayer limit, and to 2H-MoSe₂ and 2H-WSe₂, which are semiconducting and lack metallic CDW phases entirely . The enhanced T_CDW in monolayer TaSe₂ is attributed to strengthened electron–phonon coupling in the 2D limit, directly visualized through thickness-dependent variable-temperature Raman spectroscopy and low-temperature transmission electron microscopy of periodic lattice distortions .

Monolayer CDW boost
Reported
Monolayer 2H-TaSe₂ TCDW ≈125 K vs. bulk commensurate ≈90 K, Δ ≈+35 K (+39%); 2H-NbSe₂ shows smaller monolayer enhancement.
Reported strong dimensionality-driven CDW reinforcement makes TaSe₂ a suitable 2D platform for thickness-dependent studies.
CVD-grown monolayer on Au foils; Raman and TEM characterization.
Two-dimensional materials Charge density wave Dimensionality effect Chemical vapor deposition

Superconducting Tc Modulation via Polytype Engineering: 2H vs. 3R vs. 4Ha TaSe₂

Within the identical chemical composition TaSe₂, the superconducting transition temperature (Tc) varies by over 20-fold depending solely on the polytype/stacking sequence. Bulk 2H-TaSe₂ exhibits a Tc of 0.133 K , while the 3R polytype reaches Tc ≈2.2–2.4 K , and the self-intercalated 4Ha-Ta₁.₀₃Se₂ polytype displays Tc ≈2.7 K . The 3R polytype thus shows a Tc that is 6–17× higher than the 2H polytype . This polytype-driven Tc tunability is absent in NbSe₂ (which crystallizes predominantly in the 2H phase with Tc ≈7.2 K) and in MoSe₂/WSe₂ (which are non-superconducting semiconductors at ambient conditions), making TaSe₂ a unique system where stacking-sequence engineering directly controls superconducting properties.

Tc polytype tuning
Head-to-head
Tc(2H) = 0.133 K, Tc(3R) ≈2.2 K, Tc(4Ha) ≈2.7 K within TaSe₂; 3R vs 2H enhancement 6–17×, 4Ha ~20×.
Supports polytype-selective superconductivity research within a single chemical system, enabling stacking-sequence effect isolation.
Zero-field bulk and nanocrystal resistivity/magnetometry.
Superconductivity Polytypism Stacking sequence Crystal engineering

Contact Resistance in 2D FETs: TaSe₂ Electrodes on WSe₂ vs. Conventional Cr/Au Contacts

Doped WSe₂/TaSe₂ contacts in 2D field-effect transistors exhibit an ultralow Schottky barrier height (SBH) of 65 meV and a contact resistance of 11 kΩ·μm, which represents a 50-fold reduction compared to conventional Cr/Au contacts on WSe₂ (~550 kΩ·μm) . First-principles calculations on TaSe₂/WSe₂ metal–semiconductor heterostructures independently confirm p-type Schottky contacts with barriers ranging from 0.36 to 0.49 eV depending on stacking configuration, and an exceptionally small tunneling resistivity of ~2.14 × 10⁻⁹ Ω·cm² . This performance advantage over Cr/Au contacts stems from the van der Waals epitaxial interface between metallic TaSe₂ and semiconducting WSe₂, which minimizes Fermi-level pinning and interface defects .

FET contact resistance
Head-to-head
Doped WSe₂/TaSe₂ contact: SBH 65 meV, 11 kΩ·μm; Cr/Au contact on WSe₂ ≈550 kΩ·μm (50× reduction).
Reported 50× contact resistance reduction supports TaSe₂ electrode evaluation for 2D semiconductor devices.
Laser-doped contacts; van der Waals epitaxial interface confirmed by TEM.
Field-effect transistor Contact resistance Schottky barrier 2D metal–semiconductor heterostructure

Pressure-Tuned Superconductivity: 2H-TaSe₂ vs. 2H-TaS₂ Under Hydrostatic Compression

Under hydrostatic pressure, the superconducting Tc of 2H-TaSe₂ rises from <1 K at ambient pressure to 8.2 K at 23 GPa, while 2H-TaS₂ reaches 8.5 K at only 9.5 GPa . Although the peak Tc values are comparable (~8.2–8.5 K), the pressure required to achieve maximum Tc differs by a factor of 2.4× (23 GPa for TaSe₂ vs. 9.5 GPa for TaS₂), reflecting distinct CDW suppression energetics and electron–phonon coupling responses in the selenide versus sulfide . A kink in the pressure dependence of T_CDW at ~4 GPa in TaSe₂ marks the lock-in transition from incommensurate to commensurate CDW, providing a well-defined pressure-accessible landmark absent in the TaS₂ phase diagram .

Pressure-tuned Tc
Reported
2H-TaSe₂ Tc peaks at 8.2 K (23 GPa); 2H-TaS₂ reaches 8.5 K at 9.5 GPa; comparable max Tc but 2.4× broader pressure window for TaSe₂.
Enables extended CDW–superconductivity competition studies across a wider pressure range, with a distinct CDW lock-in kink near 4 GPa as internal landmark.
Diamond anvil cell, hydrostatic pressure; transport and AC susceptibility.
High-pressure physics Superconductivity Charge density wave suppression Quantum critical point

Polytype-Dependent CDW Onset and Electronic Correlation Strength: 1T-TaSe₂ vs. 2H-TaSe₂ vs. 1T-NbSe₂

Monolayer 1T-TaSe₂ exhibits a strong-coupling 2D CDW-Mott phase with a transition temperature onset of ~530 K, which is ~4.3× higher than the CDW onset in bulk 2H-TaSe₂ (122 K) and dramatically exceeds that of monolayer 1T-NbSe₂, where CDW-Mott stabilization is weaker . The enhanced Mott-Hubbard and CDW gaps in monolayer TaSe₂ compared to NbSe₂ originate from strengthened electron correlations and the disappearance of interlayer hopping in the 2D limit . In contrast, 2H-TaSe₂ remains metallic through its CDW transition, with only partial Fermi surface gapping . This polytype-dependent dichotomy—metallic CDW (2H) versus correlated CDW-Mott insulator (1T)—within the same chemical formula is unparalleled among TMDs and provides a built-in control experiment for studying the interplay of electron correlation and charge order.

CDW-Mott vs metallic CDW
Class-level
Monolayer 1T-TaSe₂ CDW-Mott onset ~530 K; monolayer 2H-TaSe₂ metallic CDW ~125 K; 1T-NbSe₂ shows weaker stabilization.
May support room-temperature CDW-Mott device research context; polytype dichotomy enables comparative electron-correlation studies.
Class-level inference; monolayer-specific ARPES/STM data; batch verification needed.
Mott insulator Charge density wave Electron correlation Monolayer physics

Optimal Research and Industrial Application Scenarios for TaSe₂ Based on Quantified Differentiation


Fundamental CDW Research Requiring the Widest Accessible Temperature Window Above Liquid Nitrogen

For laboratories studying charge-density-wave physics without sub-40 K cryogenic systems, bulk 2H-TaSe₂ (T_ICDW = 122 K) provides a 3.7× wider temperature window above typical closed-cycle cryostat baselines than 2H-NbSe₂ (33 K), enabling CDW-phase characterization using liquid nitrogen cooling alone . This advantage is quantified by the CDW gap-to-Td ratios: 2Δ/kTd ≈15.2 for TaSe₂ vs. 23.9 for NbSe₂, indicating distinct strong-coupling regimes that yield different spectroscopic signatures for comparative studies .

2D Field-Effect Transistor Contact Engineering with 50× Reduced Contact Resistance

Device engineers fabricating WSe₂-based FETs can replace conventional Cr/Au contacts with laser-doped WSe₂/TaSe₂ van der Waals contacts to achieve a 50-fold reduction in contact resistance (11 kΩ·μm vs. ~550 kΩ·μm) and an ultralow Schottky barrier height of 65 meV . The epitaxial relationship (20–20)TaSe₂//(20–20)WSe₂ with atomically clean interfaces, confirmed by TEM and Raman mapping, ensures reproducibility in heterostructure quality across fabrication batches .

Polytype-Selective Superconductivity Research with 20× Tc Tunability from a Single Chemical System

Investigators studying stacking-dependent superconductivity can procure TaSe₂ in different polytypes to access Tc values spanning 0.133 K (2H), ~2.2 K (3R), and ~2.7 K (4Ha) without changing the chemical composition, enabling direct isolation of stacking-sequence effects on pairing mechanisms . This 20× Tc range within one compound eliminates confounding variables introduced by comparing different TMD materials and is accessible through controlled CVD growth (3R) or self-intercalation (4Ha) synthesis routes .

High-Pressure CDW–Superconductivity Competition Studies with Extended Coexistence Regime

High-pressure physicists can utilize 2H-TaSe₂ for CDW–superconductivity competition experiments over an extended pressure range up to 23 GPa, where Tc reaches 8.2 K—comparable to the maximum Tc of 2H-TaS₂ (8.5 K at only 9.5 GPa) but achieved over a 2.4× broader pressure window . The well-defined CDW lock-in transition kink at ~4 GPa provides an internal pressure calibration landmark that is absent in the TaS₂ system, facilitating more precise phase-diagram mapping .

Application
Selection Property
Validation Focus
Fundamental CDW phase research
High CDW onset temperature among metallic TMDs
Temperature-dependent phase characterization, CDW gap ratio
2D semiconductor contact engineering
Van der Waals contact resistance and Schottky barrier height
Contact resistance benchmarking and interface quality assessment
Stacking-dependent superconductivity studies
Polytype-specific superconducting critical temperature
Tc differentiation under identical chemical composition
High-pressure CDW–superconductivity competition
Pressure-extended coexistence regime of CDW and superconductivity
Pressure-dependent phase diagram and CDW lock-in transition mapping
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